molecular formula C9H15N3S4 B13911074 [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate

[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate

Cat. No.: B13911074
M. Wt: 293.5 g/mol
InChI Key: DRCSWDVQBYZJCJ-UHFFFAOYSA-N
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Description

[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves multiple steps, including the reaction of diethyldithiocarbamate with methyl cyanocarbonimidodithionate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethyldithiocarbamate: A related compound with similar chemical properties.

    Methyl cyanocarbonimidodithionate: Shares structural similarities and reactivity.

    Other dithiocarbamates: Compounds with similar functional groups and applications.

Uniqueness

[(n,n-Diethyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C9H15N3S4

Molecular Weight

293.5 g/mol

IUPAC Name

(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C9H15N3S4/c1-4-12(5-2)9(13)16-7-15-8(14-3)11-6-10/h4-5,7H2,1-3H3

InChI Key

DRCSWDVQBYZJCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCSC(=NC#N)SC

Origin of Product

United States

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